

Application Note: Monitoring FADS3 Activity Using Sphingosine (d18:1(14Z)) Levels

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Compound of Interest

Compound Name: Sphingosine (d18:1(14Z))

Cat. No.: B15581258

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Introduction

Fatty Acid Desaturase 3 (FADS3) is a crucial enzyme in lipid metabolism, recently identified as a $\Delta 14Z$ sphingoid base desaturase.^{[1][2][3][4]} This discovery has unveiled its role in the diversification of sphingolipid structures, particularly in the formation of long-chain bases (LCBs) containing a $\Delta 14Z$ double bond. FADS3 catalyzes the conversion of sphingosine (d18:1) to sphingadienine (d18:2) and, significantly, the conversion of the atypical cytotoxic 1-deoxysphinganine (m18:0) to 1-deoxysphingosine (m18:1), also known as **Sphingosine (d18:1(14Z))**.^{[1][2][3]} The accumulation of certain sphingolipid metabolites is implicated in various pathological conditions, making the monitoring of enzymes like FADS3 a critical area of research for drug development and diagnostics. This application note provides detailed protocols for monitoring FADS3 activity by quantifying its product, **Sphingosine (d18:1(14Z))**, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The activity of FADS3 can be indirectly monitored by measuring the levels of its specific products. FADS3 introduces a cis double bond at the $\Delta 14$ position of the sphingoid base backbone.^{[5][6]} Therefore, an increase in the concentration of **Sphingosine (d18:1(14Z))** or the ratio of d18:2/d18:1 sphingolipids can be directly correlated with FADS3 activity.^{[1][2]} This application note outlines methods for cell culture and manipulation of FADS3 expression, lipid extraction, and subsequent quantification of **Sphingosine (d18:1(14Z))** by LC-MS/MS.

Data Presentation

The following tables summarize expected quantitative outcomes from experiments designed to monitor FADS3 activity.

Table 1: Relative Levels of **Sphingosine (d18:1(14Z))** in HEK293 Cells with Modulated FADS3 Expression.

Cell Line	Treatment	Relative Sphingosine (d18:1(14Z)) Levels (Normalized to Control)
Wild-Type HEK293	None (Control)	1.0
HEK293	FADS3 Overexpression	> 5.0
HEK293	FADS3 Knockdown (siRNA)	< 0.5

Table 2: Effect of FADS3 Overexpression on Sphingolipid Profile in HEK293 Cells. Data shows a significant increase in the product-to-substrate ratio, indicating FADS3 activity.

Sphingolipid Ratio	Wild-Type Cells	FADS3 Overexpressing Cells	Fold Change
(d7)d18:2 / (d7)d18:1	Baseline	Significantly Increased	>10

Experimental Protocols

Protocol 1: Cell Culture and FADS3 Expression Modulation

This protocol describes the culture of HEK293 cells and methods for overexpressing or knocking down FADS3.

Materials:

- HEK293 cells

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- FADS3 expression vector (or empty vector control)
- FADS3 siRNA (or scrambled control siRNA)
- Lipofectamine™ RNAiMAX or similar transfection reagent
- Opti-MEM™ Reduced Serum Medium

Procedure:

- Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- FADS3 Overexpression:
 - Seed HEK293 cells in 6-well plates.
 - At 70-80% confluency, transfect cells with a FADS3 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
 - Incubate for 48 hours post-transfection before harvesting for lipid extraction.
- FADS3 Knockdown:
 - Seed HEK293 cells in 6-well plates.
 - Transfect cells with FADS3-specific siRNA or a scrambled control siRNA using a transfection reagent like Lipofectamine™ RNAiMAX.
 - Incubate for 72 hours post-transfection, then proceed to lipid extraction.[\[1\]](#)

Protocol 2: Lipid Extraction from Cultured Cells

This protocol details the extraction of sphingolipids from cultured cells for subsequent LC-MS/MS analysis.[7]

Materials:

- Phosphate Buffered Saline (PBS)
- Methanol (LC-MS grade)
- Chloroform (LC-MS grade)
- Internal Standard (IS) solution (e.g., C17-sphingosine)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator or vacuum concentrator

Procedure:

- Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Lysis and Extraction:
 - Add 1 mL of ice-cold methanol to each well and scrape the cells.
 - Transfer the cell suspension to a glass tube.
 - Add the internal standard solution.
 - Add 2 mL of chloroform.
 - Vortex vigorously for 2 minutes.
- Phase Separation:
 - Add 1 mL of water and vortex for 1 minute.

- Centrifuge at 2,000 x g for 10 minutes to separate the phases.
- Solvent Evaporation:
 - Carefully collect the lower organic phase containing the lipids into a new glass tube.
 - Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 3: Quantification of Sphingosine (d18:1(14Z)) by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of **Sphingosine (d18:1(14Z))** using a triple quadrupole mass spectrometer.^{[7][8][9]}

Materials:

- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- High-performance liquid chromatography (HPLC) system
- HILIC or C18 reverse-phase column
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- **Sphingosine (d18:1(14Z))** analytical standard

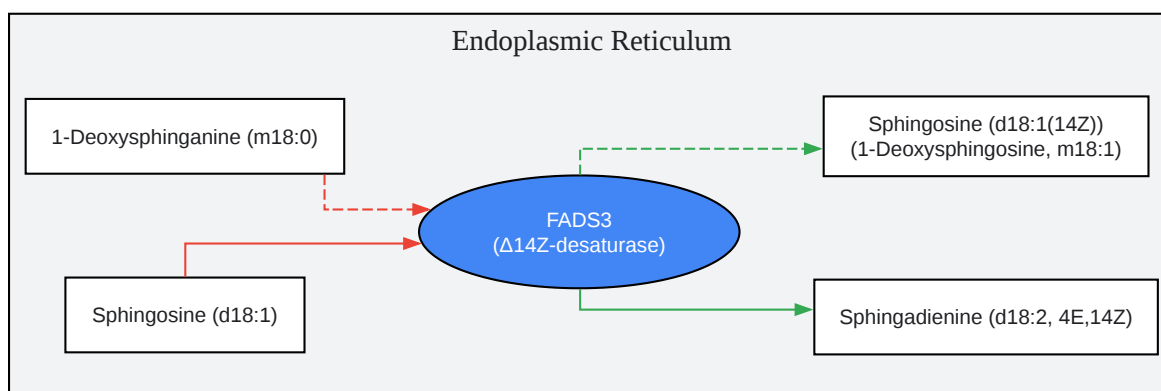
Procedure:

- Chromatographic Separation:
 - Equilibrate the column with the initial mobile phase conditions.
 - Inject the reconstituted lipid extract.

- Separate the lipids using a gradient elution. For a HILIC column, a typical gradient would be from high organic to high aqueous content. For a C18 column, the gradient would be from high aqueous to high organic.
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive ion mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for **Sphingosine (d18:1(14Z))** and the internal standard should be determined by direct infusion of the analytical standards.
- Data Analysis:
 - Integrate the peak areas for **Sphingosine (d18:1(14Z))** and the internal standard.
 - Generate a standard curve using the analytical standard.
 - Calculate the concentration of **Sphingosine (d18:1(14Z))** in the samples by normalizing to the internal standard and comparing to the standard curve.

Visualizations

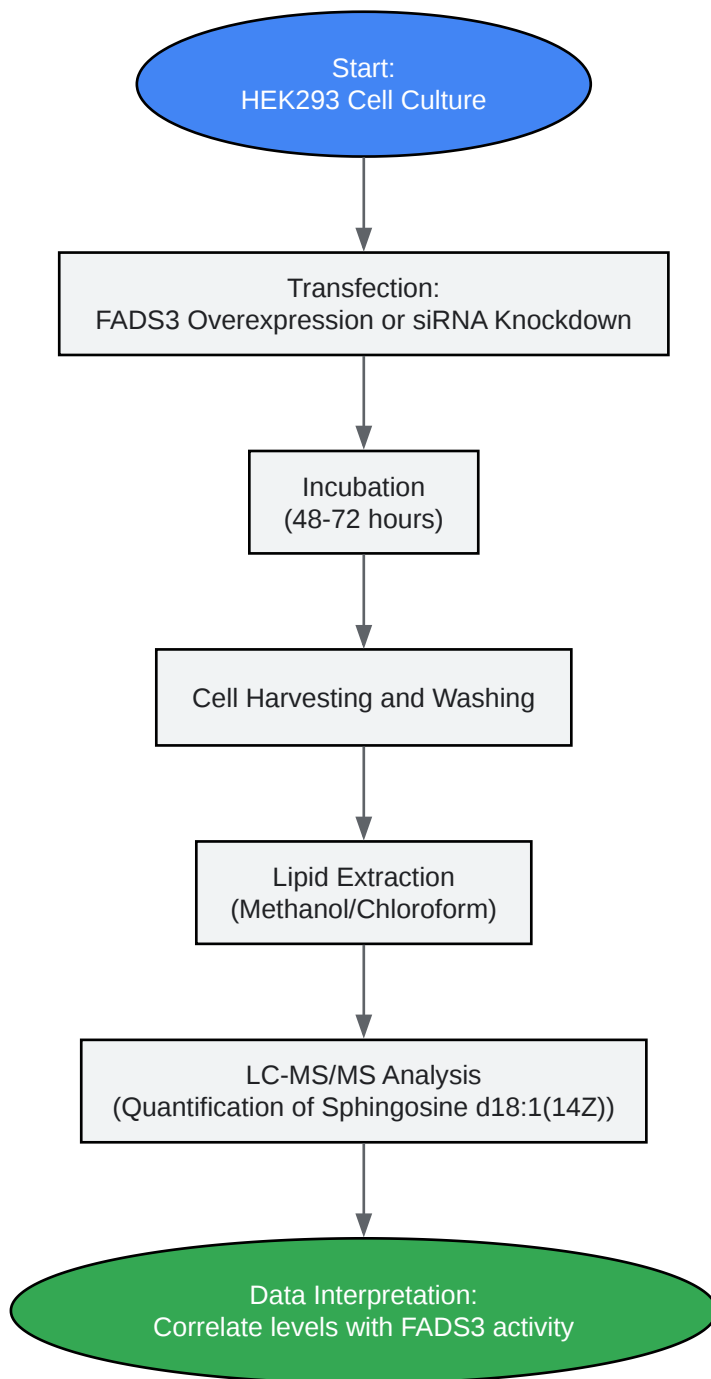
FADS3 Signaling Pathway



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Caption: FADS3 introduces a $\Delta 14Z$ double bond into sphingoid bases.

Experimental Workflow



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